Dimethyl 2,6-pyridinedicarboxylate
Overview
Description
Dimethyl 2,6-pyridinedicarboxylate is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of novel organic compounds and materials. It serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds, which are of interest in the development of pharmaceuticals and materials with unique optical and electronic properties.
Synthesis Analysis
The synthesis of compounds related to dimethyl 2,6-pyridinedicarboxylate involves various strategies. For instance, novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides were synthesized and characterized using spectroscopic techniques and X-ray single crystal diffraction . Another study reported the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are related to the dimethyl 2,6-pyridinedicarboxylate structure and exhibit antioxidant properties . Additionally, the synthesis of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, which are structurally related, was achieved through reactions with dimethyl acetylenedicarboxylate .
Molecular Structure Analysis
The molecular structure of compounds related to dimethyl 2,6-pyridinedicarboxylate has been elucidated using various analytical techniques. For example, the crystal structure of a dimer bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was determined by X-ray single crystal diffraction analysis, revealing a seven-coordinate dimer with a distorted bipyramidal structure . The molecular structures of these compounds are often characterized by strong intermolecular and intramolecular hydrogen bonding, which can significantly influence their physical and chemical properties .
Chemical Reactions Analysis
Dimethyl 2,6-pyridinedicarboxylate and its derivatives participate in a variety of chemical reactions. The reaction of 2-aminothiazoles with dimethyl acetylenedicarboxylate led to the formation of dimethyl 6-(phenylamino)- and 6-(dimethylamino)-3,4-pyridinedicarboxylates through a [2+2] cycloaddition followed by a disrotatory ring opening . Another study demonstrated the addition of phenols to dimethyl acetylenedicarboxylate in the presence of pyridine, yielding fused α-methylene-γ-butyrolactone derivatives . These reactions highlight the reactivity of dimethyl 2,6-pyridinedicarboxylate derivatives in forming complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2,6-pyridinedicarboxylate derivatives are influenced by their molecular structure. The extended structures of these compounds are controlled by intramolecular and intermolecular hydrogen bonding, which can be studied using X-ray crystallography and variable-temperature NMR spectroscopy . The stability of these compounds to air oxidation and their reactivity towards radicals can be assessed through kinetic studies, as demonstrated by the stability of pyridinols to air oxidation and their effectiveness as antioxidants .
Scientific Research Applications
1. Chemical Synthesis and Structural Studies
Dimethyl 2,6-pyridinedicarboxylate has been utilized in various chemical synthesis processes. For instance, Hakimi et al. (2012) described its reaction with anhydrous hydrazine to produce pyridine-2,6-dicarbohydrazide, which was then recrystallized to form a nitrate salt. This compound demonstrated a complex crystal structure with extensive hydrogen bonding and weak intermolecular interactions, highlighting its potential in advanced material science (Hakimi et al., 2012).
2. Organic Chemistry and Catalysis
In organic chemistry, this compound has shown its versatility. Maquestiau et al. (1991) reported the oxidation of various diethyl 4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates using clay-supported cupric nitrate, demonstrating the scope of this procedure in organic syntheses and the effects of sonication (Maquestiau et al., 1991).
3. Novel Compound Formation
Alajarín et al. (2006) explored the reaction of dimethyl 2,6-pyridinedicarboxylate with 2-aminothiazoles, leading to unexpected formation of certain pyridine derivatives. This study provided insights into complex reaction sequences and mechanisms in organic chemistry, highlighting the unexpected outcomes in chemical reactions involving dimethyl 2,6-pyridinedicarboxylate (Alajarín et al., 2006).
4. Coordination Chemistry
In the field of coordination chemistry, Ma et al. (2005) synthesized novel dimethyltin (IV) derivatives with 2,6-pyridinedicarboxylic acid. This work provided significant information on the potential of dimethyl 2,6-pyridinedicarboxylate in forming complex structures with metal ions, which can be crucial in materials science and catalysis (Ma et al., 2005).
5. Photoluminescence and CO2 Sorption
Thirumurugan et al. (2012) demonstrated the assembly of inorganic-organic bismuth 2,6-pyridinedicarboxylate compounds into coordination polymers. These compounds showed potential in CO2 sorption and exhibited characteristic photoluminescence, suggesting their application in environmental science and materials engineering (Thirumurugan et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl pyridine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQQJEJPJMXYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202940 | |
Record name | Dimethyl pyridine-2,6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,6-pyridinedicarboxylate | |
CAS RN |
5453-67-8 | |
Record name | Dimethyl 2,6-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5453-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl pyridine-2,6-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5453-67-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dimethyl pyridine-2,6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl pyridine-2,6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL PYRIDINE-2,6-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2DJW5CFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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